molecular formula C11H20BrN B13954147 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane

8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane

Cat. No.: B13954147
M. Wt: 246.19 g/mol
InChI Key: GYEBZPFASVGECF-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-2-methyl-2-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane typically involves the reaction of a suitable precursor with a brominating agent. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under specific conditions . The reaction conditions often require careful control of temperature and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spiro compounds, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromomethyl group can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,8-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2-oxa-7-azaspiro[4.4]nonane

Comparison: 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in reactions requiring electrophilic bromination or spirocyclization . Its structural rigidity and three-dimensional properties also make it a valuable scaffold in drug discovery and material science.

Properties

Molecular Formula

C11H20BrN

Molecular Weight

246.19 g/mol

IUPAC Name

8-(bromomethyl)-2-methyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C11H20BrN/c1-13-7-6-11(9-13)4-2-10(8-12)3-5-11/h10H,2-9H2,1H3

InChI Key

GYEBZPFASVGECF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(CC2)CBr

Origin of Product

United States

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